3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
51421-11-5 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-amino-2-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H13N3O/c15-13-8-14(18)17(16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,16) |
InChI Key |
DBYDZADEAMAUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Naphthalen-1-ylmethyl Halides
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 8 | 78 |
| DMF | 80 | 8 | 60 |
| Ethanol | 70 | 12 | 45 |
Free-Radical Bromination and Coupling
An alternative route involves free-radical bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under UV light to generate naphthalen-1-ylmethyl bromide. This intermediate is subsequently coupled with the pyrazolone core via nucleophilic substitution. The radical-initiated bromination proceeds with regioselectivity favoring the benzylic position, ensuring high purity of the alkylating agent.
Functionalization of the 3-Amino Group
The 3-amino group is introduced either via direct synthesis using 3-aminopyrazolone precursors or through post-functionalization. Nitration of the pyrazolone ring followed by reduction with hydrogen/palladium or sodium dithionite provides a pathway to the amine. For instance, 3-nitro-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one can be reduced to the corresponding amine with 90% yield using H₂/Pd in ethanol.
Characterization and Purification
Synthesized compounds are characterized via spectroscopic methods:
-
IR Spectroscopy : N–H stretching (∼3300 cm⁻¹) and C=O absorption (∼1680 cm⁻¹).
-
NMR : The naphthalen-1-ylmethyl group exhibits aromatic protons at δ 7.2–8.3 ppm (¹H NMR) and quaternary carbons at δ 125–135 ppm (¹³C NMR).
-
XRD Analysis : Single-crystal studies confirm the planarity of the pyrazolone ring and the orientation of the naphthalene substituent.
Purification is achieved via recrystallization from ethanol or toluene, yielding products with >95% purity.
Industrial-Scale Considerations
The process described in for 3-amino-5-methylpyrazole synthesis offers insights into scalability. Using toluene as a solvent with a water separator enables continuous removal of byproducts, improving yields to 83%. Similar protocols can be adapted for the target compound by optimizing stoichiometry and reaction time.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicated that certain synthesized derivatives demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it could inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Antioxidant Properties
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as chemotherapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
Conventional vs. Non-Conventional Techniques
- Conventional Methods: Example: Synthesis of 3-trifluoromethyl derivatives via Knoevenagel condensation under reflux (6–8 hours, 70–75% yield) .
- Non-Conventional Methods: Microwave/Ultrasound: Reduces reaction time (20–30 minutes) and increases yield (85–92%) for fluorinated pyrazolones .
Catalytic Systems
- Base-Catalyzed Reactions: Sodium etholate or piperidine are commonly used for Michael addition-Thorpe-Ziegler reactions in dihydropyrano[2,3-c]pyrazole synthesis .
Comparative Analysis :
- Anticancer Activity: Thiazolyl-substituted pyrazolones () show higher potency than non-thiazolyl derivatives, likely due to enhanced DNA intercalation.
- Antimicrobial Activity : Indole-conjugated pyrazolo[3,4-c]pyrazoles () exhibit broad-spectrum activity, whereas fluorinated derivatives () are less explored for this purpose.
Structural Insights from Crystallography
- Planarity: The target compound’s naphthalenylmethyl group may introduce slight non-planarity compared to phenylhydrazinylidene analogs (RMSD: 0.02 Å) .
- Hydrogen Bonding: N–H⋯O/N interactions in (E)-3-amino-4-(phenylhydrazinylidene) derivatives stabilize layered crystal packing , whereas tert-butyl analogs () lack significant intermolecular interactions.
Biological Activity
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 241.27 g/mol. The compound features a pyrazole ring substituted with an amino group and a naphthalenylmethyl moiety, which is believed to contribute to its biological activity.
Synthesis
The compound can be synthesized through various methods, typically involving the condensation of naphthalene derivatives with appropriate hydrazines or hydrazones. One common approach involves the reaction of naphthalen-1-ylmethyl ketones with hydrazine derivatives under acidic or basic conditions, often yielding moderate to high yields depending on the reaction conditions and purity of reagents used.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole compounds exhibit inhibitory effects against HIV replication. For instance, compounds structurally related to this compound have shown activity in cell-based assays against HIV, suggesting a promising avenue for further exploration in antiviral drug development .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. In vitro studies have demonstrated that various pyrazole compounds possess significant antibacterial and antifungal activities. For example, certain analogs have exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against common pathogens like Staphylococcus aureus and Escherichia coli . The structural features of these compounds, particularly the presence of electron-withdrawing groups, enhance their interaction with microbial targets.
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties associated with pyrazole derivatives. Compounds similar to this compound have been shown to inhibit nitric oxide production in macrophages, indicating potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Alters binding affinity to biological targets |
| Variation in naphthalene substituents | Impacts solubility and permeability |
| Introduction of halogens | Can enhance antimicrobial potency |
These modifications are critical for optimizing the pharmacological profile of the compound.
Case Studies
A notable study investigated the effects of various pyrazole derivatives on HIV replication. Among the tested compounds, those with structural similarities to this compound demonstrated promising results in inhibiting viral replication without significant cytotoxicity . This highlights the potential for further development as an antiviral agent.
Another study focused on the anti-inflammatory properties of pyrazole-based compounds, revealing that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could be explored as a therapeutic candidate for inflammatory conditions .
Q & A
Q. What synthetic methodologies are effective for producing 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one with high purity and yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between naphthalen-1-ylmethyl hydrazine and β-keto esters under thermal conditions. Conventional methods (e.g., reflux at 130–135°C for 3 hours) typically yield 68–79%, while non-conventional techniques like microwave irradiation or ultrasonication improve yields to 82–92% by enhancing reaction kinetics and reducing side products . Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) further enhances efficiency.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Critical for confirming regioisomerism and hydrogen bonding patterns, particularly for distinguishing enol-keto tautomers. For example, δ 6.0 (s, 1H, CH) and δ 13.0 (brs, enol OH) in 1H NMR are diagnostic for pyrazolone derivatives .
- X-ray crystallography : Resolves molecular conformation and packing. Using SHELX software (e.g., SHELXL for refinement), unit cell parameters (e.g., monoclinic P21/n, β = 97.478°) can be determined to validate stereochemistry .
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Q. How can reaction conditions be optimized to minimize by-products during Knoevenagel condensations?
- Methodological Answer :
- Temperature control : Lowering reaction temperatures (e.g., 80–100°C) reduces decomposition of thermally sensitive intermediates.
- Green chemistry approaches : Ultrasonication (50–60°C, 40 kHz) accelerates condensation via cavitation, reducing reaction time from hours to minutes .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic aldehydes, minimizing side reactions .
Advanced Research Questions
Q. How can regioisomerism ambiguity in derivatives be resolved using advanced NMR techniques?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish between regioisomers. For example, cross-peaks between naphthalene protons and pyrazole CH groups confirm substitution patterns .
- 19F NMR : Resolves fluorine-induced splitting in polyfluorinated analogs, as seen in δ -60 to -70 ppm for CF₃ groups .
- Dynamic NMR : Detects tautomeric equilibria (e.g., enol-keto forms) by analyzing temperature-dependent chemical shifts .
Q. What computational strategies predict the tautomeric behavior and electronic properties of pyrazolone derivatives?
- Methodological Answer :
- *DFT calculations (B3LYP/6-31G)**: Model tautomeric stability, revealing enol forms as energetically favored due to intramolecular hydrogen bonding .
- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for pharmacological applications .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking) in crystallized derivatives, correlating with solubility and stability .
Q. How does crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Torsion angle analysis : Identifies flexible regions (e.g., naphthalene-pyrazole linkage) for functionalization. For example, torsion angles > 30° indicate rotational freedom for introducing substituents .
- H-bond networks : Crystal packing analysis (e.g., C=O···H-N interactions) guides modifications to improve solubility or binding specificity .
- Twinned data refinement : SHELXL handles high-resolution data to resolve disorder in bulky substituents, ensuring accurate structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
